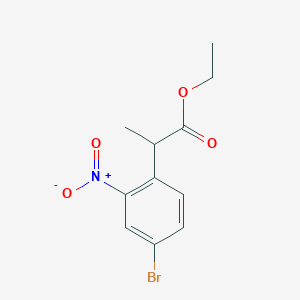

Ethyl 2-(4-bromo-2-nitrophenyl)propanoate

Description

Properties

Molecular Formula |

C11H12BrNO4 |

|---|---|

Molecular Weight |

302.12 g/mol |

IUPAC Name |

ethyl 2-(4-bromo-2-nitrophenyl)propanoate |

InChI |

InChI=1S/C11H12BrNO4/c1-3-17-11(14)7(2)9-5-4-8(12)6-10(9)13(15)16/h4-7H,3H2,1-2H3 |

InChI Key |

MDXFOLOHSHKMCP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)C1=C(C=C(C=C1)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(4-bromo-2-nitrophenyl)propanoate can be synthesized through a multi-step process. One common method involves the bromination of 2-nitroacetophenone followed by esterification. The reaction typically proceeds as follows:

Bromination: 2-nitroacetophenone is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the para position relative to the nitro group.

Esterification: The resulting 4-bromo-2-nitroacetophenone is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to form ethyl 2-(4-bromo-2-nitrophenyl)propanoate.

Industrial Production Methods

Industrial production of ethyl 2-(4-bromo-2-nitrophenyl)propanoate follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-bromo-2-nitrophenyl)propanoate undergoes various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium hydroxide (NaOH) or other nucleophiles.

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

Reduction: Ethyl 2-(4-amino-2-nitrophenyl)propanoate.

Substitution: Ethyl 2-(4-hydroxy-2-nitrophenyl)propanoate.

Hydrolysis: 2-(4-bromo-2-nitrophenyl)propanoic acid.

Scientific Research Applications

Ethyl 2-(4-bromo-2-nitrophenyl)propanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(4-bromo-2-nitrophenyl)propanoate depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons facilitated by the catalyst. The molecular targets and pathways involved vary based on the specific application and the derivative being studied.

Comparison with Similar Compounds

Methyl 3-(4-Bromo-2-Nitrophenyl)Propanoate

- Structure: Differs by a methyl ester group and a propanoate chain position (C3 vs. C2).

- Synthesis: Synthesized via bromination of methyl 3-(2-nitrophenyl)propanoate using N-bromosuccinimide in acidic media, yielding 24% .

- Key Difference : Lower yield compared to ethyl ester derivatives suggests ethyl esters may offer better synthetic efficiency or stability under similar conditions.

Ethyl 2-Amino-3-(4-Bromo-2-Nitrophenyl)Propanoate Hydrochloride

- Structure: Amino group substitution at the propanoate β-carbon.

- The hydrochloride form improves solubility .

- Contrast: Introduction of a basic amino group alters reactivity (e.g., participation in peptide coupling) versus the neutral nitro-bromo parent compound.

Ethyl 2-(4-Bromo-2-Chlorophenoxy)-2-Methylpropanoate

- Structure: Chlorophenoxy and methyl branches replace nitro and propanoate groups.

- Molecular Weight : 321.59 g/mol (vs. ~312 g/mol for the target compound).

- Applications: Likely pesticidal, as chloro and bromo substituents are common in agrochemicals (e.g., fenoxaprop-ethyl in ) .

4-Nitrophenyl 2-Bromo-2-Methylpropanoate

- Structure : Nitrophenyl ester with bromo-methyl substitution.

- Crystallography : Nitro group coplanar with benzene ring (dihedral angle 6.4°), enhancing conjugation; carboxylic group tilted 60.53°, affecting crystal packing .

- Applications : Used in polymerization initiators and alkoxyamine synthesis, leveraging bromine’s radical reactivity .

Ethyl Propanoate-Based Pesticides (e.g., Fenoxaprop-Ethyl)

- Structure: Chloro-benzoxazolyl or quinoxaline substituents.

- Bioactivity : Target acetyl-CoA carboxylase in grasses. Bromo-nitro derivatives may act via alternative mechanisms due to stronger electron withdrawal .

Data Table: Structural and Functional Comparison

Research Findings and Trends

Biological Activity

Ethyl 2-(4-bromo-2-nitrophenyl)propanoate is a nitroaromatic ester that has garnered attention for its potential biological activities. This compound features a unique structural composition, including a bromine atom and a nitro group attached to a phenyl ring, contributing to its reactivity and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

The molecular formula of Ethyl 2-(4-bromo-2-nitrophenyl)propanoate is , with a molecular weight of approximately 274.07 g/mol. The synthesis typically involves the reaction of 4-bromo-2-nitrobenzaldehyde with ethyl acrylate in the presence of bases like potassium carbonate, under reflux conditions using solvents such as ethanol or methanol. Purification methods such as recrystallization or column chromatography are employed to isolate the compound in high purity .

The biological activity of Ethyl 2-(4-bromo-2-nitrophenyl)propanoate is influenced by its functional groups, particularly the bromine and nitro substituents. These groups can enhance binding affinity to various biological targets, including enzymes and receptors, potentially leading to diverse biological effects .

Antimicrobial Properties

Several studies have indicated that Ethyl 2-(4-bromo-2-nitrophenyl)propanoate exhibits antimicrobial activity against various bacterial strains. Preliminary investigations suggest effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic .

Anti-inflammatory Effects

Research has shown that derivatives of this compound may possess anti-inflammatory properties. In vitro studies demonstrated that these derivatives could lower cytokine levels in cell cultures, indicating their potential for managing inflammatory conditions .

Cytotoxicity and Cancer Research

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. Studies suggest that Ethyl 2-(4-bromo-2-nitrophenyl)propanoate may induce apoptosis in certain cancer cells, highlighting its potential role in cancer therapeutics .

Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anti-inflammatory | Reduced cytokine levels in cell cultures | |

| Cytotoxicity | Induced apoptosis in cancer cell lines |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of Ethyl 2-(4-bromo-2-nitrophenyl)propanoate. Modifications to the nitro and bromine substituents can significantly alter the compound's reactivity and biological interactions. For instance, electron-withdrawing groups enhance potency, while steric hindrance can reduce activity .

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with Ethyl 2-(4-bromo-2-nitrophenyl)propanoate. Potential avenues include:

- Development of Derivatives : Synthesis of analogs with modified functional groups to enhance efficacy.

- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic potential.

- Mechanistic Studies : Investigating specific molecular targets and pathways affected by this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-(4-bromo-2-nitrophenyl)propanoate, and how are reaction conditions optimized?

-

Methodology : The compound is typically synthesized via nucleophilic aromatic substitution or esterification. For example, coupling 4-bromo-2-nitrobenzene derivatives with ethyl 2-bromopropanoate in the presence of a base (e.g., K₂CO₃) in refluxing acetone or ethanol . Optimization involves adjusting solvent polarity, temperature (60–80°C), and stoichiometry to maximize yield (reported 60–85%) while minimizing side reactions like hydrolysis.

-

Key Parameters :

| Parameter | Typical Range |

|---|---|

| Solvent | Acetone, DMF |

| Base | K₂CO₃, NaH |

| Temp. | 60–80°C |

| Yield | 60–85% |

Q. Which spectroscopic techniques are most effective for characterizing Ethyl 2-(4-bromo-2-nitrophenyl)propanoate?

- Methodology :

- NMR : ¹H and ¹³C NMR identify proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm, ester carbonyl at ~170 ppm) .

- MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (C₁₁H₁₂BrNO₄: ~310.0 g/mol).

- X-ray crystallography : Resolves stereochemistry and crystal packing (SHELX programs are standard for refinement) .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Applications :

- Intermediate : Used to synthesize bioactive molecules (e.g., anti-inflammatory agents via nitro-group reduction to amines) .

- Structure-activity studies : The bromo and nitro groups serve as electron-withdrawing substituents to modulate reactivity in cross-coupling reactions .

Advanced Research Questions

Q. How can contradictions in reported reaction yields for derivatives of this compound be resolved?

- Analysis : Discrepancies arise from varying solvent/base systems. For instance, DMF may accelerate reactions but increase side products vs. acetone. Use DOE (Design of Experiments) to statistically isolate critical variables.

- Case Study : A 2024 study achieved 85% yield using K₂CO₃ in acetone , while earlier work reported 60% in ethanol due to slower kinetics .

Q. What computational methods predict the electronic effects of the bromo and nitro substituents on reactivity?

- Methodology :

- DFT Calculations : Models electron density distribution; nitro groups reduce aromatic ring electron density, favoring electrophilic substitution at the para position .

- Hammett Constants : σₚ values (NO₂: +0.78; Br: +0.23) quantify substituent effects on reaction rates .

Q. How does the compound’s crystal structure influence its stability and solubility?

-

Findings : X-ray data reveal strong intermolecular halogen bonding (C-Br···O interactions) and π-stacking, which reduce solubility in polar solvents. Co-crystallization with PEG-400 improves bioavailability .

-

Structural Data :

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Halogen Bond Length | 3.1 Å |

Q. What strategies mitigate byproduct formation during scale-up synthesis?

- Solutions :

- Catalytic Systems : Pd/C or CuI suppresses homo-coupling byproducts in cross-coupling reactions .

- Flow Chemistry : Continuous reactors enhance heat/mass transfer, reducing decomposition .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.